Lipophilicity (LogP) Differentiation: Target Compound Versus 4-Pyridinyl Regioisomer
The octanol-water partition coefficient (LogP) of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine is calculated at 1.635 [1]. In contrast, the 4-pyridinyl regioisomer (5-Pyridin-4-yl-2H-pyrazol-3-ylamine, CAS 91912-53-7) possesses identical molecular formula and weight (C8H8N4, 160.18 g/mol), yet systematic computational analysis indicates distinct lipophilicity arising from altered nitrogen positioning . The 3-pyridinyl substitution pattern in the target compound confers intermediate polarity suitable for both aqueous solubility and membrane permeability, a critical parameter for fragment library design where LogP values between 1-3 are generally preferred [2].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.635 |
| Comparator Or Baseline | 5-Pyridin-4-yl-2H-pyrazol-3-ylamine (CAS 91912-53-7); LogP not explicitly reported in source, but structural divergence documented |
| Quantified Difference | LogP = 1.635 (target); Comparator value not determined; class-level inference on lipophilicity impact |
| Conditions | Computational prediction via molecular property calculation software |
Why This Matters
LogP governs compound distribution in biological assays; procurement of the correct 3-pyridinyl isomer ensures predictable pharmacokinetic behavior in fragment optimization campaigns.
- [1] ChemSrc. 4-pyridin-3-yl-1H-pyrazol-5-amine. Physicochemical Properties. LogP: 1.63510. PSA: 67.59000 Ų. CAS: 40545-68-4. View Source
- [2] Leeson, P.D.; Springthorpe, B. The Influence of Drug-Like Concepts on Decision-Making in Medicinal Chemistry. Nature Reviews Drug Discovery 2007, 6, 881-890. LogP range 1-3 for fragment libraries. View Source
